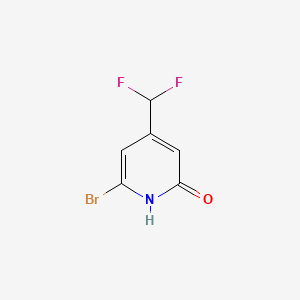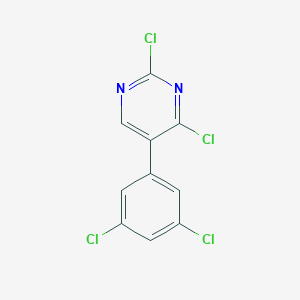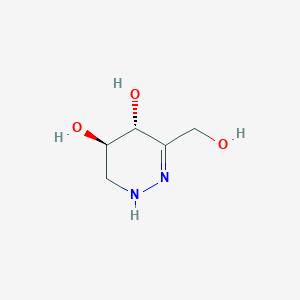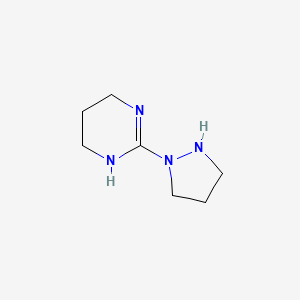
2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrazolidine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazolidine derivative with a suitable tetrahydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under conditions that may include elevated temperatures and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its ability to interact with specific biological targets.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but common targets include enzymes involved in metabolic processes and receptors that mediate cellular signaling.
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Pyrimidine: A six-membered ring containing two nitrogen atoms, widely studied for its role in nucleic acids.
Pyrazolidine: A five-membered ring with two adjacent nitrogen atoms, known for its diverse chemical reactivity.
Uniqueness: 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrazolidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological systems, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-pyrazolidin-1-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C7H14N4/c1-3-8-7(9-4-1)11-6-2-5-10-11/h10H,1-6H2,(H,8,9) |
Clave InChI |
HPSFFORJYCFUKL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)N2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


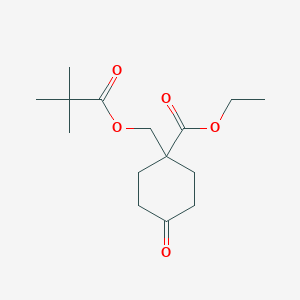
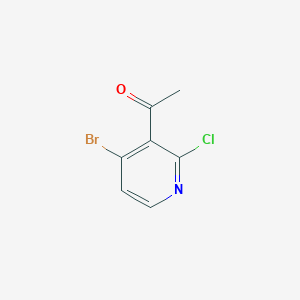
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)


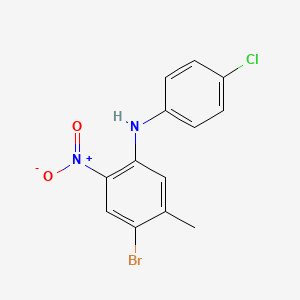

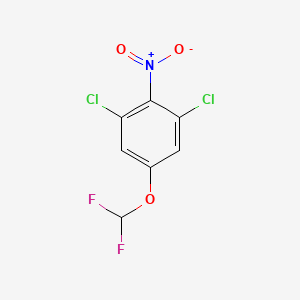
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
